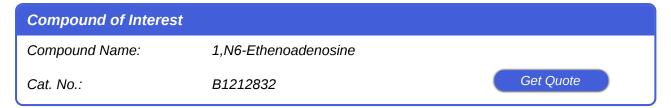


Application of Etheno-ATP in Studying Myosin Active Sites: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etheno-adenosine triphosphate (ϵ -ATP), a fluorescent analog of ATP, has proven to be an invaluable tool for elucidating the kinetic and structural dynamics of the myosin motor domain. The intrinsic fluorescence of the etheno group is significantly enhanced upon binding to the myosin active site, providing a sensitive probe to monitor nucleotide binding, hydrolysis, and product release. This change in fluorescence allows for real-time tracking of the key steps in the actomyosin ATPase cycle, offering insights into the molecular basis of muscle contraction and the mechanism of action of potential therapeutic modulators. These application notes provide a comprehensive overview of the use of ϵ -ATP and its derivatives in myosin research, including detailed experimental protocols and a summary of key quantitative data.

Principle of the Assay

The fundamental principle behind the use of ϵ -ATP in myosin studies lies in the significant increase in its fluorescence quantum yield upon binding to the hydrophobic environment of the myosin active site. This fluorescence enhancement provides a direct, real-time signal that can be used to measure the kinetics of nucleotide association and dissociation. Furthermore, distinct fluorescence levels are often observed for the different nucleotide-bound states of myosin (e.g., M· ϵ -ATP, M· ϵ -ADP·Pi, and M· ϵ -ADP), allowing for the dissection of individual steps in the ATPase cycle.



Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing etheno-ATP and its derivatives to probe the myosin active site. These values can serve as a reference for experimental design and data interpretation.

Table 1: Fluorescence Enhancement of Etheno-ATP Analogs upon Binding to Myosin

Fluorescent Analog	Myosin Type	Fold Fluorescence Enhancement	Reference(s)
1,N ⁶ -etheno-2-aza- ATP (ε-aza-ATP)	Bovine Cardiac Actomyosin- S1/Myofibrils	~8-fold	[1][2]
1,N ⁶ -etheno-2-aza- ATP (ε-aza-ATP)	Myosin in relaxed muscle	12.5-fold	[3]
1,N ⁶ -ethenoadenosine diphosphate (ε-ADP)	Myosin Subfragment 1 (SF1)	20% increase in emission intensity	[4]
3'-(7- diethylaminocoumarin -3-carbonylamino)-3'- deoxyadenosine-5'- triphosphate (deac- aminoATP)	Myosin V-S1	~20-fold	[5][6][7]

Table 2: Kinetic Parameters of Etheno-ATP Analog Interactions with Myosin



Parameter	Fluorescent Analog	Myosin Type/Condition s	Value	Reference(s)
Binding Kinetics				
Second-order rate constant (k'-1)	1,N ⁶ -etheno-2- aza-ATP	Bovine Cardiac Actomyosin- S1/Myofibrils (0°C)	$1.7 \times 10^5 \mathrm{M}^{-1}\mathrm{s}^{-1}$ (rapid phase)	[1][2]
Maximum rate of slower binding phase	1,N ⁶ -etheno-2- aza-ATP	Bovine Cardiac Actomyosin- S1/Myofibrils (0°C)	4-5 s ⁻¹	[1][2]
Dissociation Kinetics				
Dissociation rate constant (k-1)	1,N ⁶ -etheno-2- aza-ADP	Bovine Cardiac Actomyosin-S1 (0°C)	20 s ⁻¹	[1]
Dissociation rate constant (k_{-1})	1,N ⁶ -etheno-2- aza-ADP	Bovine Cardiac Myofibrils (0°C)	18 s ⁻¹	[1]
Rate of fluorescence decrease (single turnover)	1,N ⁶ -etheno-2- aza-ATP	Bovine Cardiac Actomyosin- S1/Myofibrils (0°C)	0.04 s ⁻¹	[1][2]
Rate of fluorescence decrease (single turnover)	1,N ⁶ -etheno-2- aza-ATP	Bovine Cardiac Myosin- S1/Actomyosin- S1 (15°C)	0.045 s ⁻¹	[8]
Effect of Actin on Dissociation				
ε-aza-ADP dissociation from Myosin-S1	1,N ⁶ -etheno-2- aza-ADP	Bovine Cardiac (15°C)	1.9 s ⁻¹	[8]





ε-aza-ADP dissociation from Actomyosin-S1

1,N⁶-etheno-2aza-ADP Bovine Cardiac (15°C)

110 s⁻¹

[8]

Experimental Protocols

Protocol 1: Measurement of ϵ -ATP Binding to Myosin using Stopped-Flow Fluorometry

This protocol describes the measurement of the kinetics of ϵ -ATP binding to myosin subfragment 1 (S1) by monitoring the increase in ϵ -ATP fluorescence.

Materials:

- Purified Myosin S1
- 1,N⁶-ethenoadenosine triphosphate (ε-ATP)
- Stopped-flow fluorometer with an excitation wavelength set to the excitation maximum of ϵ -ATP (typically around 330-340 nm) and an emission cutoff filter (e.g., >400 nm).
- Assay Buffer: 100 mM KCl, 10 mM MOPS, 5 mM MgCl2, 0.1 mM Dithiothreitol (DTT), pH 7.0.

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of Myosin S1 in the assay buffer. The final concentration in the stopped-flow cell should be substoichiometric to the ε-ATP concentration to ensure pseudo-first-order conditions.
 - \circ Prepare a series of ϵ -ATP solutions in the assay buffer at various concentrations.
- Instrument Setup:
 - Set the excitation wavelength of the stopped-flow fluorometer.
 - Use a long-pass filter to collect the total emission fluorescence of ϵ -ATP.



 Equilibrate the instrument and syringes to the desired experimental temperature (e.g., 15°C or 20°C).

Data Acquisition:

- \circ Load one syringe with the Myosin S1 solution and the other with one of the ϵ -ATP solutions.
- Rapidly mix the two solutions and record the fluorescence signal over time. The time course will show a rapid increase in fluorescence as ε-ATP binds to the myosin active site.
- Repeat the measurement for each concentration of ε-ATP.

Data Analysis:

- Fit the observed fluorescence transients to a single or double exponential function to obtain the observed rate constant (k_obs) for each ε-ATP concentration. The binding of etheno-aza-ATP has been observed to be biphasic at higher concentrations[1][2].
- Plot the k obs values against the corresponding ε-ATP concentrations.
- For a simple two-step binding mechanism (a rapid equilibrium followed by a slower isomerization), the data can be fitted to a hyperbola to determine the elementary rate constants. For a single-step binding, the plot will be linear, and the slope will represent the apparent second-order rate constant of binding.

Protocol 2: Single Turnover ATPase Assay using ε-ATP

This protocol measures the rate of ϵ -ATP hydrolysis and subsequent product release by monitoring the changes in fluorescence in a single turnover experiment, where myosin is in excess of ϵ -ATP.

Materials:

- Purified Myosin S1
- ε-ATP



- Stopped-flow fluorometer
- Assay Buffer (as in Protocol 1)

Procedure:

- Prepare Reagents:
 - \circ Prepare a Myosin S1 solution in the assay buffer at a concentration significantly higher than the ϵ -ATP concentration.
 - Prepare a solution of ε-ATP in the assay buffer at a substoichiometric concentration relative to the myosin.
- Instrument Setup:
 - Set up the stopped-flow fluorometer as described in Protocol 1.
- Data Acquisition:
 - Load the Myosin S1 solution into one syringe and the ε-ATP solution into the other.
 - Initiate the reaction by rapid mixing and record the fluorescence intensity over time.
 - The fluorescence will rapidly increase upon binding, followed by a slower decrease as the hydrolysis products (ε-ADP and Pi) are formed and ε-ADP is subsequently released. The fluorescence of the M·ε-ADP complex is typically lower than the M·ε-ATP intermediate but higher than free ε-ATP[8].
- Data Analysis:
 - The initial rapid rise corresponds to the binding of ε-ATP.
 - The subsequent slower decay phase can be fitted to a single exponential function. The rate constant of this decay represents the rate-limiting step of the single turnover, which could be hydrolysis or product release depending on the specific myosin isoform and conditions. For bovine cardiac myosin, this decay has a rate constant of approximately 0.045 s⁻¹ at 15°C[8].



Visualizations Myosin ATPase Cycle with ε-ATP

// Nodes M [label="Myosin (M)", fillcolor="#F1F3F4", fontcolor="#202124"]; M_eATP [label=" $M \cdot \epsilon$ -ATP\n(High Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_eADP_Pi [label=" $M \cdot \epsilon$ -ADP·Pi\n(Intermediate Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; M_eADP [label=" $M \cdot \epsilon$ -ADP\n(Lower Fluorescence)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges M -> M_eATP [label="+ ϵ -ATP", color="#34A853"]; M_eATP -> M [label="- ϵ -ATP", color="#EA4335"]; M_eATP -> M_eADP_Pi [label="Hydrolysis", color="#202124"]; M_eADP_Pi -> M_eADP [label="- ϵ -ADP", color="#EA4335"]; dot Caption: Simplified schematic of the myosin ATPase cycle probed by ϵ -ATP.

Experimental Workflow for Stopped-Flow Kinetics

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagents [label="Prepare Myosin S1 and ϵ -ATP Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_syringes [label="Load Reagents into Stopped-Flow Syringes", fillcolor="#4285F4", fontcolor="#FFFFFFF"]; mix [label="Rapid Mixing", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; record [label="Record Fluorescence Change Over Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Fit Data to Exponential Function(s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plot [label="Plot k_obs vs. [ϵ -ATP]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; determine_constants [label="Determine Kinetic Rate Constants", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_reagents; prep_reagents -> load_syringes; load_syringes -> mix; mix -> record; record -> analyze; analyze -> plot; plot -> determine_constants; determine_constants -> end; } dot Caption: Workflow for determining myosin-ε-ATP binding kinetics.

Conclusion

Etheno-ATP and its derivatives are powerful fluorescent probes for investigating the intricate details of the myosin ATPase cycle. The significant fluorescence changes upon binding and during the subsequent steps of hydrolysis and product release provide a robust signal for



kinetic measurements. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of myosin function and for the screening and characterization of novel myosintargeting therapeutic agents.

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